![molecular formula C11H12ClN3O2 B1313144 ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 30720-25-3](/img/structure/B1313144.png)
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: is a heterocyclic compound with the molecular formula C11H12ClN3O2 and a molecular weight of 253.688 g/mol . This compound belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Products such as 4-azido-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate or 4-thiocyanato-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily utilized as a crucial intermediate in the synthesis of novel pharmaceuticals. It has shown promise in the development of anti-inflammatory and analgesic agents. The compound's unique chemical structure allows for modifications that can enhance therapeutic efficacy and reduce side effects .
Case Study: Anti-inflammatory Agents
Research indicates that derivatives of this compound are being explored for their anti-inflammatory properties. For instance, studies have demonstrated that certain analogs exhibit significant inhibition of inflammatory pathways, suggesting their potential as lead compounds in drug discovery .
Agricultural Chemistry
Formulation of Agrochemicals
This compound is also employed in the formulation of agrochemicals aimed at enhancing crop protection. Its chlorinated and ethyl ester functionalities contribute to its reactivity and solubility, making it an attractive candidate for developing safer and more effective pesticides .
Case Study: Pesticide Development
In agricultural research, derivatives of this compound have been tested for their efficacy against common agricultural pests. Initial results show promising activity, indicating potential for commercial applications in sustainable agriculture .
Material Science
Development of Advanced Materials
The compound's properties are being explored for creating advanced materials, including polymers and coatings that require specific chemical resistance and durability. Its ability to form stable complexes with various substrates enhances its utility in material science applications .
Case Study: Coating Technologies
Research has focused on incorporating this compound into coating formulations to improve resistance to environmental degradation. Studies have shown that coatings containing this compound exhibit superior performance compared to traditional materials, leading to longer-lasting protective finishes .
Biochemical Research
Studying Enzyme Interactions
In biochemical research, this compound is utilized to study enzyme interactions and biological pathways. This application provides insights into disease mechanisms and identifies potential therapeutic targets for drug development .
Case Study: Mechanistic Studies on Enzymes
Investigations using this compound have revealed its role in modulating enzyme activity related to metabolic pathways. Such studies are critical for understanding disease processes and developing targeted therapies .
Analytical Chemistry
Standard Reference Material
this compound serves as a standard reference material in analytical chemistry. Its consistent quality ensures accuracy and reliability in testing and quality control processes across various industries .
Case Study: Quality Control Applications
In quality control laboratories, this compound is used to calibrate analytical instruments and validate testing methods. Its presence in reference standards helps maintain high-quality benchmarks for pharmaceutical and chemical analyses .
Summary Table of Applications
Application Area | Description | Case Studies/Findings |
---|---|---|
Pharmaceutical Development | Intermediate for anti-inflammatory/analgesic agents | Derivatives show significant inhibition of inflammatory pathways |
Agricultural Chemistry | Formulation of pesticides | Tested against agricultural pests with promising results |
Material Science | Development of advanced materials | Enhanced performance in coating technologies |
Biochemical Research | Studying enzyme interactions | Modulates enzyme activity related to metabolic pathways |
Analytical Chemistry | Standard reference material | Used for calibration and validation in quality control processes |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness: Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The presence of the ethyl group at the 1-position and the chlorine atom at the 4-position distinguishes it from other similar compounds .
Biological Activity
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 30720-25-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
- Molecular Formula : C₁₁H₁₂ClN₃O₂
- Molecular Weight : 253.68 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester functional group and a chlorine substituent at the 4-position.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : This compound has been identified as an inhibitor of several key enzymes involved in cellular signaling pathways. For instance, it acts on glycogen synthase kinase-3 (GSK-3), which is implicated in numerous cellular processes including metabolism and cell cycle regulation .
- Antiviral Activity : Research indicates that derivatives of this compound demonstrate antiviral properties against viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). The presence of the ester group enhances its effectiveness against these viruses, suggesting a potential for development as an antiviral agent .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
-
Antiviral Efficacy Against HSV :
A study evaluated the antiviral efficacy of ethyl 4-chloro derivatives against HSV in Vero cell cultures. The results indicated that compounds with the ethyl ester group exhibited enhanced antiviral activity compared to their acid counterparts, demonstrating a therapeutic index that supports further development for clinical use . -
Inhibition of GSK-3 :
In silico studies combined with biochemical assays revealed that the compound effectively inhibits GSK-3, which is crucial for various cellular functions including metabolism and cell cycle control. This inhibition could provide therapeutic benefits in conditions such as diabetes and cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
- Methodology :
- POCl₃-mediated chlorination : A common approach involves refluxing the precursor (e.g., ethyl 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) in phosphorus oxychloride (POCl₃) at 120°C overnight. The reaction is quenched with ice water, followed by extraction with ethyl acetate and purification via flash column chromatography .
- Condensation reactions : Alternative pathways involve Mannich-type reactions or condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with substituted anilines under basic conditions, as demonstrated in antileishmanial studies .
Q. How is structural characterization performed for this compound?
- Techniques :
- LCMS and NMR : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity of substitutions .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL or SHELXTL) resolves bond angles and torsional conformations. SHELX software is widely used for refinement, even with twinned or high-resolution data .
Q. What initial biological screening assays are recommended for this compound?
- Protocols :
- Antiparasitic assays : Test against Leishmania amazonensis promastigotes using IC₅₀ determination (e.g., via MTT assays). Active derivatives in this scaffold show IC₅₀ values as low as 0.12 µM .
- Antiviral screening : Evaluate inhibition of SARS-CoV-2 3CL protease or ACE2 binding using fluorescence resonance energy transfer (FRET) assays, as seen in pyrazolo[3,4-b]pyridine derivatives with IC₅₀ <10 µM .
Advanced Research Questions
Q. How can QSAR models guide the optimization of biological activity?
- Approach :
- Parameter selection : Use hydrophobic (log P) and steric descriptors (Sterimol L/B₂) to correlate substituent effects with activity. For example, 3'-diethylaminomethyl substitutions enhance antileishmanial potency by balancing lipophilicity and steric bulk .
- Software tools : Semiempirical AM1 methods (e.g., in Gaussian or HyperChem) predict low-energy conformers and superimpose them on reference drugs (e.g., amodiaquine) to identify pharmacophoric features .
Q. What strategies enhance substituent diversity in the pyrazolo[3,4-b]pyridine scaffold?
- Synthetic modifications :
- Suzuki coupling : Introduce aryl groups at position 3 using Pd-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid), achieving >80% yield under reflux in 1,2-dichloroethane .
- Ester hydrolysis : Convert the ethyl ester to carboxylic acid derivatives using LiOH in dioxane-water mixtures for improved solubility in biological assays .
Q. How is SHELXL applied to resolve crystallographic ambiguities in derivatives?
- Workflow :
- Data collection : Use high-resolution (≤1.0 Å) X-ray data to mitigate twinning issues. SHELXL’s robust refinement handles partial occupancy or disordered solvent molecules .
- Validation : Check for R-factor convergence (Δ <0.01) and validate hydrogen bonding via PLATON. Example: SHELXL refined a pyrazolo[3,4-b]pyridine derivative with R₁ = 0.039, wR₂ = 0.098 .
Q. What computational methods predict binding modes against viral targets?
- Protocol :
- Molecular docking : Use AutoDock Vina or Glide to dock derivatives into SARS-CoV-2 3CL protease (PDB: 6LU7). Key interactions include hydrogen bonds with His41/Cys145 and hydrophobic contacts with Met49 .
- MD simulations : Run 100-ns trajectories (e.g., in GROMACS) to assess stability of ligand-protein complexes. Pyrazolo[3,4-b]pyridines with flexible ester groups show better ACE2 binding than rigid analogs .
Properties
IUPAC Name |
ethyl 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-15-10-7(6-14-15)9(12)8(5-13-10)11(16)17-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMGWFLFNPCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440817 | |
Record name | ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30720-25-3 | |
Record name | ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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